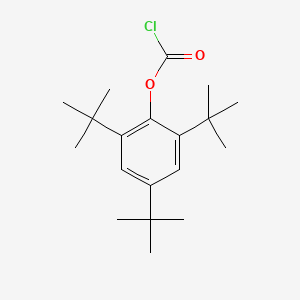
2,4,6-Tri-tert-butylphenyl Chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tri-tert-butylphenyl Chloroformate is an organic compound characterized by the presence of three tert-butyl groups attached to a phenyl ring, along with a chloroformate functional group. This compound is known for its significant steric hindrance due to the bulky tert-butyl groups, which influences its reactivity and applications in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri-tert-butylphenyl Chloroformate typically involves the reaction of 2,4,6-Tri-tert-butylphenol with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate ester. The general reaction scheme is as follows:
2,4,6-Tri-tert-butylphenol+Phosgene→2,4,6-Tri-tert-butylphenyl Chloroformate+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and the use of catalysts to optimize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tri-tert-butylphenyl Chloroformate undergoes various chemical reactions, including:
Substitution Reactions: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of carbamates, carbonates, or thiocarbonates, respectively.
Hydrolysis: In the presence of water, the chloroformate group hydrolyzes to form 2,4,6-Tri-tert-butylphenol and carbon dioxide.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, although the bulky tert-butyl groups provide steric protection, making these reactions less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Tertiary amines, pyridine
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere to prevent unwanted side reactions.
Major Products
Carbamates: Formed by reaction with amines
Carbonates: Formed by reaction with alcohols
Thiocarbonates: Formed by reaction with thiols
Scientific Research Applications
2,4,6-Tri-tert-butylphenyl Chloroformate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various organic compounds, including carbamates and carbonates.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of prodrugs and drug delivery systems.
Industry: Applied in the production of polymers, coatings, and adhesives due to its ability to form stable linkages with other molecules.
Mechanism of Action
The mechanism of action of 2,4,6-Tri-tert-butylphenyl Chloroformate involves the nucleophilic attack on the carbonyl carbon of the chloroformate group. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group (chloride ion) and form the desired product. The steric hindrance provided by the tert-butyl groups influences the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: Lacks the chloroformate group but shares the steric hindrance due to the tert-butyl groups.
2,6-Di-tert-butylphenol: Contains two tert-butyl groups and is commonly used as an antioxidant in industrial applications.
2,4-Di-tert-butylphenol: Similar structure with two tert-butyl groups, used in the synthesis of other organic compounds.
Uniqueness
2,4,6-Tri-tert-butylphenyl Chloroformate is unique due to the presence of the chloroformate group, which imparts distinct reactivity and allows for the formation of various derivatives through substitution reactions. The steric hindrance provided by the three tert-butyl groups also makes it a valuable reagent in selective organic synthesis.
Properties
CAS No. |
4511-21-1 |
|---|---|
Molecular Formula |
C19H29ClO2 |
Molecular Weight |
324.9 g/mol |
IUPAC Name |
(2,4,6-tritert-butylphenyl) carbonochloridate |
InChI |
InChI=1S/C19H29ClO2/c1-17(2,3)12-10-13(18(4,5)6)15(22-16(20)21)14(11-12)19(7,8)9/h10-11H,1-9H3 |
InChI Key |
BEEYEMLAUCVPAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OC(=O)Cl)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


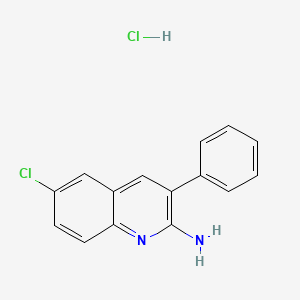
![Dichloro[(R,R)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)](/img/structure/B13713026.png)

![5-Amino-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13713042.png)
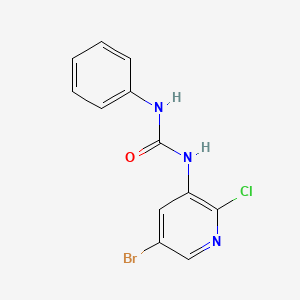
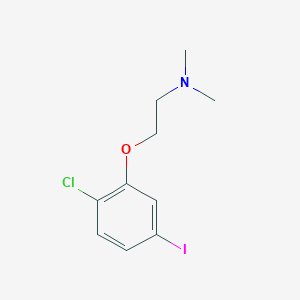
![N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide](/img/structure/B13713056.png)
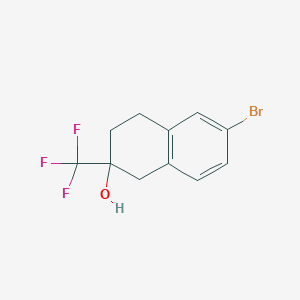
![3-chloro-7-(hydroxymethyl)-6-iodo-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B13713061.png)
![5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13713065.png)


![diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol](/img/structure/B13713088.png)
![2-(4-Methoxyphenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13713098.png)
